N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide
CAS No.: 927640-31-1
Cat. No.: VC21516171
Molecular Formula: C16H20N4O2
Molecular Weight: 300.36g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927640-31-1 |
|---|---|
| Molecular Formula | C16H20N4O2 |
| Molecular Weight | 300.36g/mol |
| IUPAC Name | N-(4-acetylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanamide |
| Standard InChI | InChI=1S/C16H20N4O2/c1-10(20-13(4)17-12(3)19-20)9-16(22)18-15-7-5-14(6-8-15)11(2)21/h5-8,10H,9H2,1-4H3,(H,18,22) |
| Standard InChI Key | KXZMONWEWKIPOJ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=N1)C)C(C)CC(=O)NC2=CC=C(C=C2)C(=O)C |
| Canonical SMILES | CC1=NN(C(=N1)C)C(C)CC(=O)NC2=CC=C(C=C2)C(=O)C |
Introduction
Chemical Properties and Structure
Molecular Identity and Physical Properties
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide is characterized by specific chemical identifiers and physical properties that define its behavior in various chemical and biological environments. The compound is registered with CAS number 927640-31-1 and has a molecular formula of C16H20N4O2 with a molecular weight of 300.36 g/mol.
The table below summarizes the key physical and chemical properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 927640-31-1 |
| Molecular Formula | C16H20N4O2 |
| Molecular Weight | 300.36 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide |
| Physical State | Solid (at standard conditions) |
| Solubility | Typically soluble in organic solvents |
Structural Features
The compound consists of several key structural components that contribute to its chemical behavior and biological activity:
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A 1,2,4-triazole ring with methyl substituents at positions 3 and 5
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A butanamide linker that connects the triazole ring to the acetylphenyl group
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An acetylphenyl group with the acetyl moiety at the para position
The 1,2,4-triazole ring is a planar, aromatic heterocycle that contributes to the compound's stability and provides nitrogen atoms that can participate in hydrogen bonding and metal coordination. The methyl substituents at positions 3 and 5 enhance the lipophilicity of the molecule and can influence its binding interactions with biological targets.
The butanamide linker provides flexibility to the molecule, allowing it to adopt various conformations that may be important for its biological activity. The amide bond can participate in hydrogen bonding as both donor and acceptor, further enhancing potential interactions with biological macromolecules.
The acetylphenyl group adds additional functionality with the carbonyl group capable of participating in hydrogen bonding and dipole-dipole interactions. The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues in proteins.
Synthesis Methods
Reaction Conditions
The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of complex heterocyclic compounds such as N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide. Important parameters include:
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Temperature control: Reactions involving heterocyclic compounds often require precise temperature regulation to prevent unwanted side reactions or decomposition.
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Solvent selection: The choice of solvent can significantly impact reaction efficiency and product purity.
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Catalyst selection: Various catalysts might be employed to facilitate specific transformations, particularly for amide bond formation.
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Reaction time: Optimizing reaction duration is essential to maximize yield while minimizing degradation or side reactions.
For related triazole compounds, researchers have employed conditions such as concentrated sulfuric acid as a catalyst in ethanol, with reaction times of approximately 4 hours at room temperature . Similar conditions might be applicable for the synthesis of our target compound, with modifications based on the specific reactivity of the starting materials.
Biological Activities
Antifungal Properties
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide, like many triazole-containing compounds, exhibits antifungal properties. The triazole ring confers antifungal properties, making this compound a candidate for further development in antifungal therapies. This biological activity aligns with the known properties of other triazole derivatives, many of which have been developed into clinically used antifungal agents.
The antifungal activity of triazole compounds typically stems from their ability to inhibit fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungal cell membranes. Without sufficient ergosterol, fungal cell membranes lose integrity, leading to growth inhibition or fungal cell death.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide involves the interaction of the triazole nitrogen atoms with metal ions in enzymes or receptors, potentially inhibiting their activity and modulating biological responses.
For triazole-based antifungal compounds, the mechanism typically involves:
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Coordination of one of the nitrogen atoms in the triazole ring with the heme iron in the active site of fungal CYP51
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Blocking of the active site, preventing the binding of the natural substrate (lanosterol)
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Inhibition of lanosterol 14α-demethylation, a critical step in ergosterol biosynthesis
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Accumulation of toxic sterol intermediates and depletion of ergosterol in the fungal cell membrane
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Compromise of membrane integrity and interference with membrane-bound enzyme function
The specific substitution pattern of N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide, including the 3,5-dimethyl groups on the triazole ring and the acetylphenyl moiety, likely influences its binding affinity and selectivity for specific enzyme targets.
Applications
Medicinal Chemistry Applications
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide holds significant potential in medicinal chemistry. Due to its biological activities, it serves as a scaffold for designing new drugs targeting infections and diseases related to enzyme dysfunctions. Potential medical applications include:
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Development of novel antifungal agents for treating systemic or topical fungal infections
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Exploration as a lead compound for targeting specific enzymes involved in various disease pathways
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Investigation of activity against other microorganisms beyond fungi
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Potential anti-inflammatory, analgesic, or antioxidant applications based on the known bioactivities of similar triazole derivatives
The compound's relatively moderate molecular weight (300.36 g/mol) places it within the desirable range for oral drug candidates according to Lipinski's Rule of Five, suggesting favorable drug-like properties that could be leveraged in pharmaceutical development.
Material Science Applications
Beyond medicinal applications, N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide has potential applications in material science. The compound's unique properties make it suitable for developing advanced materials with specific functionalities. These may include:
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Use as a ligand in coordination chemistry to create metal complexes with unique electronic or catalytic properties
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Incorporation into polymers to introduce specific functional properties
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Development of materials with antimicrobial surface properties
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Application in chemical sensors based on selective binding interactions
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Use in thin films or coatings with specialized functions
The triazole moiety, in particular, can serve as an excellent ligand for metal coordination due to its nitrogen-rich structure, potentially leading to applications in catalysis, sensing, or advanced materials.
Comparative Analysis
Comparison with Related Triazole Compounds
To better understand the unique properties and potential of N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide, it is valuable to compare it with related triazole-containing compounds. The table below provides a comparative analysis of several structurally related compounds:
This comparison reveals that while N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide shares the common 1,2,4-triazole core with other compounds, it possesses a unique combination of substituents and structural features that distinguish it from related molecules. The simpler structure compared to compounds like N-(4-acetylphenyl)-4-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-thiazol-5-yl]-2,4-dioxo-butanamide may offer advantages in terms of synthesis, purification, and potential for structural optimization.
Structure-Activity Relationships
The structure-activity relationships of triazole compounds provide insights into how structural modifications might affect the biological activity of N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide. Key considerations include:
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The 3,5-dimethyl substitution on the triazole ring likely influences lipophilicity and binding affinity to target proteins
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The butanamide linker provides flexibility that may be important for optimal positioning of the molecule within binding pockets
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The acetylphenyl group offers additional hydrogen bond acceptor capability through the acetyl carbonyl and aromatic interactions through the phenyl ring
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